3-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide
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Overview
Description
3-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide, commonly known as CPBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. CPBA is a white crystalline solid that is soluble in organic solvents and is synthesized using a specific chemical process.
Mechanism of Action
The exact mechanism of action of CPBA is not yet fully understood. However, it is believed that CPBA inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. CPBA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CPBA has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, CPBA has been shown to have anti-inflammatory properties and can inhibit the activity of certain enzymes that are involved in inflammation. CPBA has also been shown to have antioxidant properties and can scavenge free radicals.
Advantages and Limitations for Lab Experiments
One of the primary advantages of CPBA is its well-established synthesis method, which makes it easy to obtain in large quantities. CPBA is also relatively stable and can be stored for long periods without significant degradation. However, CPBA has some limitations, such as its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on CPBA. One area of research is the development of CPBA-based drugs for the treatment of cancer. Another area of research is the study of CPBA's potential as an anti-inflammatory and antioxidant agent. Additionally, further research is needed to fully understand the mechanism of action of CPBA and its potential applications in other fields of scientific research.
In conclusion, CPBA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. CPBA has been extensively studied for its potential as an anti-cancer agent and has several biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of CPBA and its potential applications in other fields of scientific research.
Synthesis Methods
The synthesis of CPBA involves the reaction of 4-chloroaniline with phthalic anhydride followed by the addition of ammonium hydroxide and acetic acid. The reaction mixture is then purified using recrystallization to obtain pure CPBA. This method of synthesis is well-established and widely used in laboratories.
Scientific Research Applications
CPBA has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research is medicinal chemistry, where CPBA has been studied for its potential as an anti-cancer agent. Several studies have shown that CPBA has anti-cancer properties and can inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
3-[(4-chlorophenyl)carbamoylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-10-4-6-11(7-5-10)17-14(20)18-12-3-1-2-9(8-12)13(16)19/h1-8H,(H2,16,19)(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNMRMBSZIPWFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47201901 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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